Ethyl 2-chlorothiophene-3-carboxylate

Catalog No.
S12352552
CAS No.
M.F
C7H7ClO2S
M. Wt
190.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chlorothiophene-3-carboxylate

Product Name

Ethyl 2-chlorothiophene-3-carboxylate

IUPAC Name

ethyl 2-chlorothiophene-3-carboxylate

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

InChI

InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3

InChI Key

SZFNBOZFFBTWLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1)Cl

Ethyl 2-chlorothiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 2-position and an ethyl ester group at the 3-position. This compound is notable for its unique electronic properties and stability, which make it a valuable intermediate in organic synthesis and medicinal chemistry. Thiophene derivatives, like ethyl 2-chlorothiophene-3-carboxylate, are recognized for their diverse applications, including use in pharmaceuticals and materials science.

  • Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to yield thiol derivatives.
  • Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to create more complex molecules.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide are typically used.
  • Oxidation: Agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
  • Reduction: Lithium aluminum hydride or sodium borohydride serves as reducing agents.
  • Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly utilized.

Thiophene derivatives, including ethyl 2-chlorothiophene-3-carboxylate, exhibit a range of biological activities. Research indicates that these compounds possess potential pharmacological properties such as:

  • Antimicrobial Activity: Some derivatives have shown efficacy against various microbial strains.
  • Anticancer Properties: Certain thiophene compounds are being investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Thiophene derivatives may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The synthesis of ethyl 2-chlorothiophene-3-carboxylate can be achieved through several methods:

  • Chlorination of Thiophene Derivatives: Starting with thiophene-3-carboxylic acid, chlorination occurs at the 2-position using reagents like thionyl chloride.
  • Esterification: The chlorinated product is then reacted with ethanol in the presence of a base (e.g., pyridine) to form the ethyl ester.

Industrial Production Methods

In industrial settings, large-scale production may utilize continuous flow reactors to optimize yield and purity while ensuring consistent quality of the final product.

Ethyl 2-chlorothiophene-3-carboxylate finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Materials Science: Used in the development of novel materials with specific electronic properties.
  • Organic Synthesis: Serves as a building block for more complex organic molecules.

Studies on ethyl 2-chlorothiophene-3-carboxylate have explored its interactions with biological targets. The compound acts as an electrophile, reacting with nucleophiles in biological systems. Its halogen substituents enhance its reactivity, allowing it to form covalent bonds with specific molecular targets, which is particularly useful in drug design aimed at inhibiting enzymes or receptors.

Ethyl 2-chlorothiophene-3-carboxylate shares structural similarities with other thiophene derivatives. Here are some comparable compounds:

Compound NameKey Differences
Ethyl 5-chlorothiophene-3-carboxylateChlorine substitution at the 5-position affects reactivity.
Ethyl 2-bromo-thiophene-3-carboxylateBromine substitution introduces different reactivity patterns.
Methyl 2-chlorothiophene-3-carboxylateMethyl group instead of ethyl alters solubility and reactivity.
Ethyl 2-iodo-thiophene-3-carboxylateIodine substitution influences electronic properties and reactivity.

Uniqueness

Ethyl 2-chlorothiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring. The presence of chlorine at the 2-position provides distinct electronic characteristics compared to other substituted thiophenes, allowing for selective functionalization and diverse chemical transformations that are not possible with other halogenated derivatives.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

189.9855283 g/mol

Monoisotopic Mass

189.9855283 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-09

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